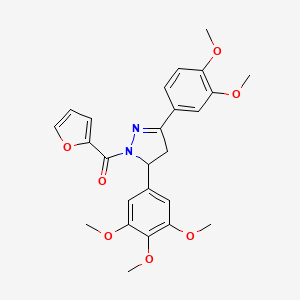

(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

This compound is a pyrazoline-based methanone derivative featuring a 3,4-dimethoxyphenyl group at position 3, a 3,4,5-trimethoxyphenyl group at position 5, and a furan-2-yl methanone moiety at position 1 of the pyrazoline ring. The methoxy substituents enhance solubility and modulate electronic properties, which are critical for binding to biological targets . Synthetic routes for such compounds typically involve cyclo-condensation of chalcone precursors with hydrazine derivatives under basic conditions .

Properties

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O7/c1-29-19-9-8-15(11-21(19)30-2)17-14-18(27(26-17)25(28)20-7-6-10-34-20)16-12-22(31-3)24(33-5)23(13-16)32-4/h6-13,18H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUMQOWTVMGGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of hydrazine to form the pyrazole ring. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions that favor the desired product formation.

Chemical Reactions Analysis

Types of Reactions

(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism by which (3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Pyrazoline Derivatives

Notes:

- The furan-2-yl methanone group distinguishes it from thiophene-containing analogs (e.g., 3b, 3c), altering electronic and steric profiles .

- Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability but reduced polarity compared to the target .

Physicochemical Properties

- Melting Points : Methoxy-rich compounds (e.g., target) typically exhibit higher melting points than halogenated analogs (e.g., 3b: 118–120°C vs. 3c: 50–51°C) due to increased molecular symmetry and hydrogen bonding .

- Solubility : The target’s methoxy groups may improve solubility in polar solvents compared to brominated (3d) or trifluoromethylated derivatives .

Biological Activity

The compound (3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazole derivative with potential biological activities that have garnered attention in recent pharmacological research. This article delves into the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 332.35 g/mol. The structure features multiple methoxy groups that are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.35 g/mol |

| Density | 1.155 g/cm³ |

| Boiling Point | 490.3 °C |

| LogP | 2.96 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of pyrazole derivatives, the compound demonstrated promising results against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 value of 3.79 µM

- SF-268 (brain cancer) : IC50 value of 12.50 µM

- NCI-H460 (lung cancer) : IC50 value of 42.30 µM .

These findings suggest that the compound may inhibit cell proliferation through apoptosis and cell cycle arrest mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

- Anti-inflammatory Effects : Pyrazole derivatives are also known for their anti-inflammatory properties, which can contribute to their overall therapeutic profile .

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) |

|---|---|---|

| Anticancer | MCF-7 | 3.79 |

| Anticancer | SF-268 | 12.50 |

| Anticancer | NCI-H460 | 42.30 |

| CDK Inhibition | Various | <0.95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.